molecular formula C21H19N5O5S2 B11091828 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B11091828
M. Wt: 485.5 g/mol
InChI Key: QSGQCXIMLYDEGU-UHFFFAOYSA-N
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Description

2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a triazine ring, furyl groups, and a sulfamoylphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of furyl groups. The final step involves the attachment of the sulfamoylphenyl ethyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form corresponding furanones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furyl groups may yield furanones, while nucleophilic substitution may result in the formation of various substituted derivatives.

Scientific Research Applications

2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The triazine ring and furyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoylphenyl ethyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N5O5S2

Molecular Weight

485.5 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C21H19N5O5S2/c22-33(28,29)15-7-5-14(6-8-15)9-10-23-18(27)13-32-21-24-19(16-3-1-11-30-16)20(25-26-21)17-4-2-12-31-17/h1-8,11-12H,9-10,13H2,(H,23,27)(H2,22,28,29)

InChI Key

QSGQCXIMLYDEGU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4

Origin of Product

United States

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